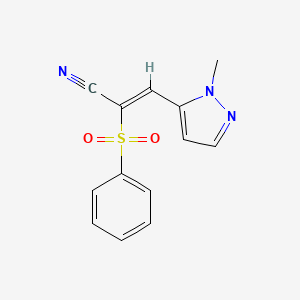
3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile (MPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA is a member of the acrylonitrile family and is known for its unique chemical properties, making it a useful tool for researchers in the field of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. In addition, 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been shown to have antifungal activity, inhibiting the growth of various fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile is its unique chemical properties, which make it a useful tool for researchers in various fields. 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile. One area of research is the development of new derivatives of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile with improved properties, such as increased potency or reduced toxicity. Another area of research is the investigation of the mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile, which may lead to the development of new therapeutic targets. Finally, the potential applications of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile in various fields, such as medicine and materials science, warrant further investigation.
Métodos De Síntesis
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile involves the reaction of 1-methyl-1H-pyrazol-5-amine with phenylsulfonylacetonitrile in the presence of a base. The reaction takes place at room temperature and produces 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile as a white solid with a high yield. The purity of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile can be increased by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various compounds such as pyrazole derivatives, sulfonamide derivatives, and nitrile derivatives. 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. In addition, 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential applications in the field of medicine, including anticancer, anti-inflammatory, and antifungal activities.
Propiedades
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(2-methylpyrazol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-16-11(7-8-15-16)9-13(10-14)19(17,18)12-5-3-2-4-6-12/h2-9H,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLHPXCDAOMKEO-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

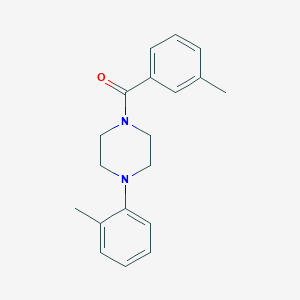

![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)

![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)


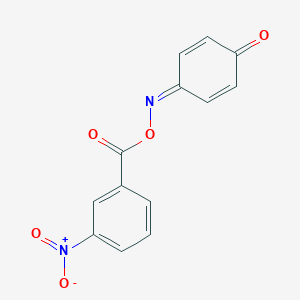
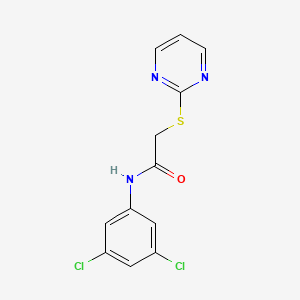
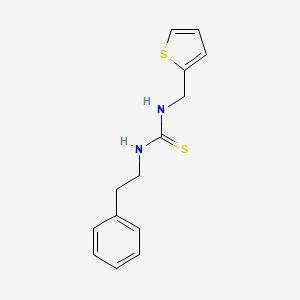
![5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5712197.png)
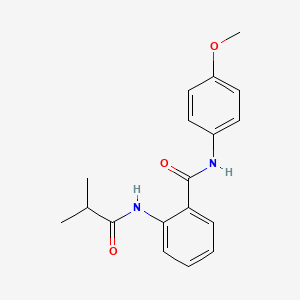
![3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5712225.png)
